molecular formula C24H21ClO4 B5384228 (E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE

(E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE

Cat. No.: B5384228
M. Wt: 408.9 g/mol
InChI Key: SHQNMRFFPKWQOY-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of chlorobenzyl, ethoxyphenyl, and hydroxyphenyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl alcohol, 3-ethoxyphenol, and 4-hydroxybenzaldehyde.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the reaction.

    Coupling Reaction: The key step in the synthesis is the coupling reaction between the starting materials, which is typically carried out under reflux conditions to ensure complete reaction.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction and cellular responses.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-3-{4-[(2-BROMOBENZYL)OXY]-3-ETHOXYPHENYL}-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE
  • **(E)-3-{4-[(2-FLUOROBENZYL)OXY]-3-ETHOXYPHENYL}-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE
  • **(E)-3-{4-[(2-METHYLBENZYL)OXY]-3-ETHOXYPHENYL}-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE

Uniqueness

(E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClO4/c1-2-28-24-15-17(7-13-22(27)18-9-11-20(26)12-10-18)8-14-23(24)29-16-19-5-3-4-6-21(19)25/h3-15,26H,2,16H2,1H3/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQNMRFFPKWQOY-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC(=O)C2=CC=C(C=C2)O)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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